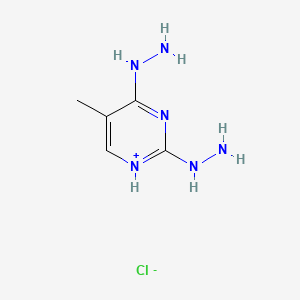
Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, particularly in the development of pharmaceuticals.
准备方法
Industrial Production Methods: Industrial production of pyrimidine derivatives often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The production process typically involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions might introduce various functional groups such as alkyl, aryl, or amino groups.
科学研究应用
Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, gene expression, and cell signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- Pyrimidine, 2-methyl-
- Pyrimidine, 4,6-dihydroxy-2-methyl-
- Pyrimidine, 2,4-diamino-5-methyl-
Comparison: Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride is unique due to the presence of hydrazino groups at positions 2 and 4, which can significantly influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, this compound may exhibit distinct properties such as enhanced reactivity towards certain reagents and unique biological interactions.
属性
CAS 编号 |
73941-14-7 |
|---|---|
分子式 |
C5H11ClN6 |
分子量 |
190.63 g/mol |
IUPAC 名称 |
(2-hydrazinyl-5-methylpyrimidin-1-ium-4-yl)hydrazine;chloride |
InChI |
InChI=1S/C5H10N6.ClH/c1-3-2-8-5(11-7)9-4(3)10-6;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H |
InChI 键 |
CKBWUSFCINTUBH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C[NH+]=C(N=C1NN)NN.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


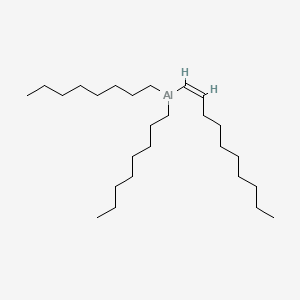
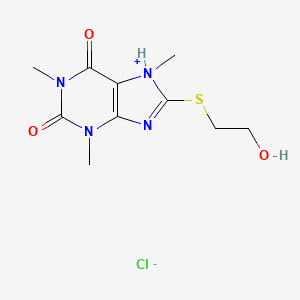



![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
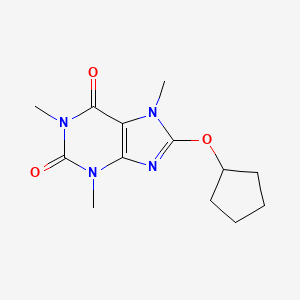
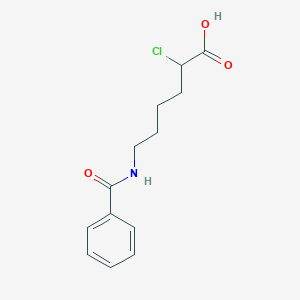
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
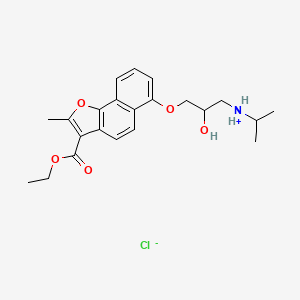
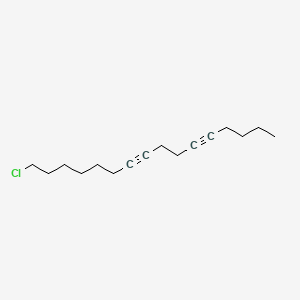
![N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13761787.png)


